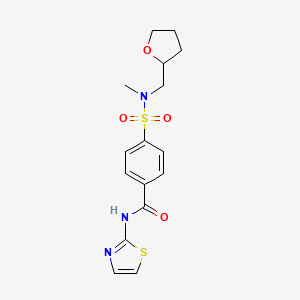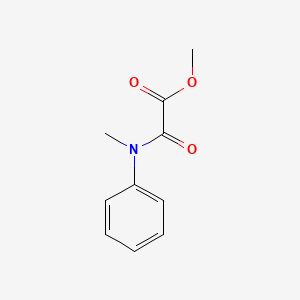
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent, specifically in the treatment of solid tumors.
Mecanismo De Acción
CX-5461 works by inhibiting Pol I transcription, which is responsible for the transcription of rDNA. Inhibition of Pol I transcription leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that CX-5461 has a number of biochemical and physiological effects. CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. CX-5461 has also been shown to increase the sensitivity of cancer cells to DNA-damaging agents, such as cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its selectivity for cancer cells, which allows for targeted therapy. However, there are limitations to its use in lab experiments. CX-5461 has poor solubility in aqueous solutions, which can lead to difficulties in dosing and administration. Additionally, CX-5461 has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are a number of future directions for research on CX-5461. One area of interest is the development of combination therapies, which could enhance the effectiveness of CX-5461. Additionally, research is needed to better understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome resistance. Finally, further research is needed to determine the safety and efficacy of CX-5461 in clinical trials.
Métodos De Síntesis
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-dichloro-5-nitropyrimidine to form N-(1-cyanocyclohexyl)-2,4-dichloro-5-nitropyrimidine. This intermediate is then reacted with ethyl 4-amino-2,5-dioxo-4-phenylimidazolidine-1-carboxylate to form N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, the final product.
Aplicaciones Científicas De Investigación
CX-5461 has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that CX-5461 selectively targets cancer cells, specifically those with high levels of ribosomal DNA (rDNA) transcription. CX-5461 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-20(15-9-5-3-6-10-15)17(26)24(18(27)23-20)13-16(25)22-19(14-21)11-7-4-8-12-19/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIANUOTGLXVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
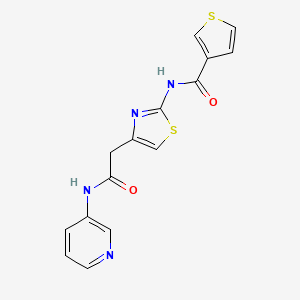
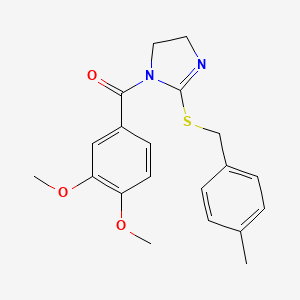

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol](/img/structure/B2533317.png)
![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)
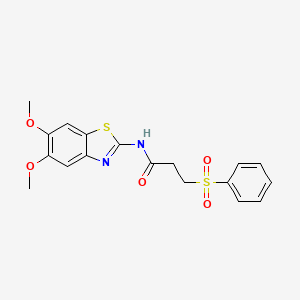
![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)
![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)
